molecular formula C60H53N3O8S B1248602 Perazine fendizoate

Perazine fendizoate

Numéro de catalogue: B1248602
Poids moléculaire: 976.1 g/mol
Clé InChI: MXNUIAISFPQBLP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Perazine fendizoate is a useful research compound. Its molecular formula is C60H53N3O8S and its molecular weight is 976.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Applications

  • Schizophrenia Treatment
    • Perazine fendizoate has been extensively studied for its effectiveness in treating schizophrenia. Clinical trials have demonstrated that it can reduce psychotic symptoms with a relatively low incidence of extrapyramidal side effects compared to other antipsychotics .
    • A systematic review indicated that perazine is associated with a significant reduction in global state deterioration among patients with schizophrenia .
  • Management of Acute Psychotic Episodes
    • The compound is used in acute settings to manage severe agitation and psychosis. Its sedative properties are beneficial in stabilizing patients during acute episodes .
  • Anxiety Disorders
    • Emerging studies suggest that this compound may also be effective in treating anxiety disorders due to its anxiolytic effects . This application is particularly relevant for patients with comorbid anxiety and psychotic disorders.
  • Dementia-Related Symptoms
    • Research indicates potential benefits in managing behavioral symptoms associated with dementia, although more extensive studies are needed to establish definitive efficacy in this area .

Efficacy

  • Clinical Trials : Several trials have evaluated the efficacy of this compound against placebo and other antipsychotics. Results show a moderate effect size in reducing psychotic symptoms, particularly in acute settings .
  • Comparative Studies : In head-to-head comparisons with other antipsychotics, perazine has shown comparable efficacy with a lower risk of extrapyramidal symptoms, making it a favorable option for many patients .

Safety

  • Side Effects : Common side effects include sedation and potential cardiovascular effects due to its action on adrenergic receptors. However, the overall incidence of severe adverse events remains low compared to higher-potency antipsychotics like haloperidol .
  • Long-term Use : Longitudinal studies suggest that perazine can be safely used over extended periods with appropriate monitoring for side effects .

Case Studies

Study Population Intervention Outcomes Findings
Enss et al., 1958Schizophrenia patientsPerazine vs. placeboGlobal state improvementPerazine showed superior outcomes compared to placebo .
Taylor & Francis ReviewVarious mental disordersPerazine as an adjunct therapyEfficacy and safety analysisHighlighted as cost-effective and well-tolerated; recommended for polypharmacotherapy .
Delphi Study 2024Clinicians' opinionsPerazine for mental disordersVersatility and tolerabilityClinicians rated it highly for its safety profile and efficacy across multiple indications .

Propriétés

Formule moléculaire

C60H53N3O8S

Poids moléculaire

976.1 g/mol

Nom IUPAC

2-(4-hydroxy-3-phenylbenzoyl)benzoic acid;10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C20H25N3S.2C20H14O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;2*21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h2-5,7-10H,6,11-16H2,1H3;2*1-12,21H,(H,23,24)

Clé InChI

MXNUIAISFPQBLP-UHFFFAOYSA-N

SMILES canonique

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.